5-Bromo-N,N-diethyl-2-methylnicotinamide
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Overview
Description
5-Bromo-N,N-diethyl-2-methylnicotinamide is a chemical compound with the molecular formula C11H15BrN2O. It belongs to the class of nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-2-methylnicotinamide typically involves the bromination of a nicotinamide derivative followed by N,N-diethylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-diethyl-2-methylnicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Bromo-N,N-diethyl-2-methylnicotinamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-diethyl-2-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the diethyl groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methylnicotinamide: Similar in structure but with a methyl group instead of diethyl groups.
5-Bromo-N,N-diethyl-2-methoxynicotinamide: Contains a methoxy group instead of a methyl group.
5-Bromo-N-methoxy-N-methylnicotinamide: Features both a methoxy and a methyl group.
Uniqueness
5-Bromo-N,N-diethyl-2-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl groups enhances its lipophilicity and may influence its interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C11H15BrN2O |
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Molecular Weight |
271.15 g/mol |
IUPAC Name |
5-bromo-N,N-diethyl-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15BrN2O/c1-4-14(5-2)11(15)10-6-9(12)7-13-8(10)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
UPKMMVYQULMQIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC(=C1)Br)C |
Origin of Product |
United States |
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